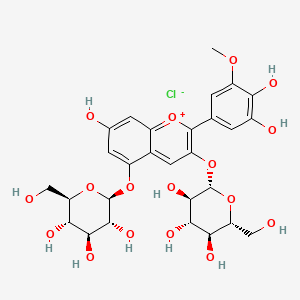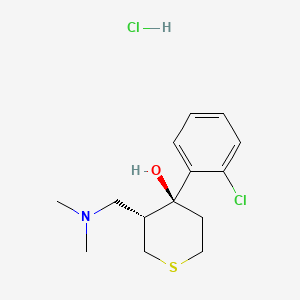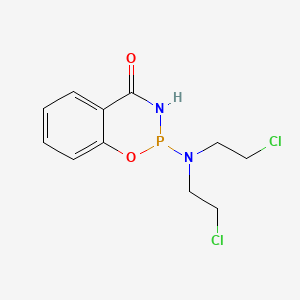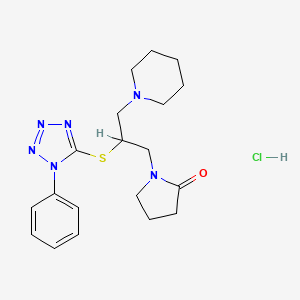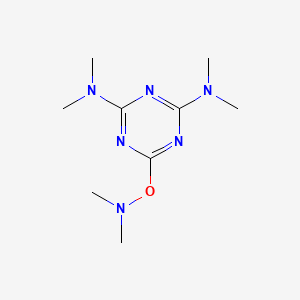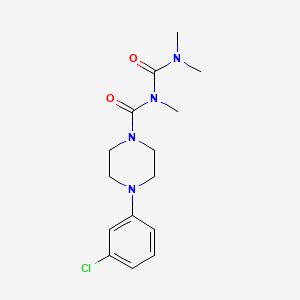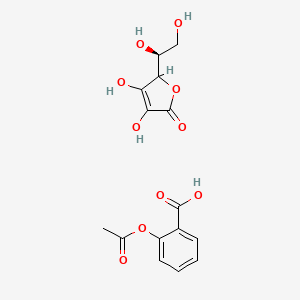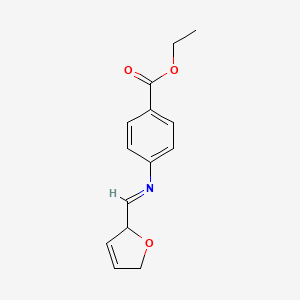
Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fufurylideneaminobenzoic acid ethyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fufurylideneaminobenzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with furan compounds. One common method is the reaction of 4-aminobenzoic acid with furfural in the presence of an acid catalyst to form the intermediate 4-fufurylideneaminobenzoic acid. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow systems, which optimize reaction times and conditions. The use of continuous flow systems allows for high conversion rates and selectivity, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Fufurylideneaminobenzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of benzoic acid.
Substitution: Substituted esters and amides.
Scientific Research Applications
4-Fufurylideneaminobenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Fufurylideneaminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl p-aminobenzoate:
Furfuryl alcohol: Used in the synthesis of furan derivatives.
2-Furoic acid: A precursor for various furan-based compounds.
Uniqueness
4-Fufurylideneaminobenzoic acid ethyl ester is unique due to its combined structure of benzoic acid and furan, which imparts distinct chemical and biological properties.
Properties
CAS No. |
182228-05-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3 |
InChI Key |
YOIGAZQQSOYOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


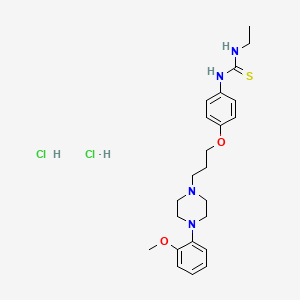
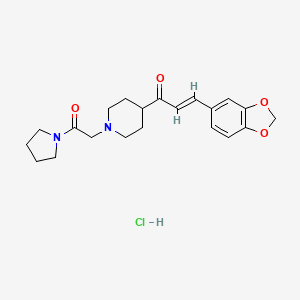
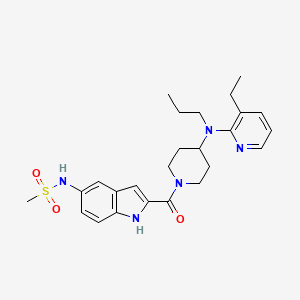
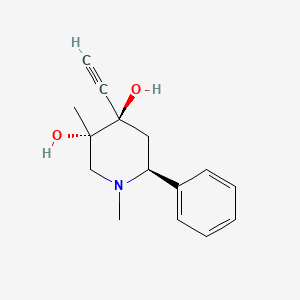
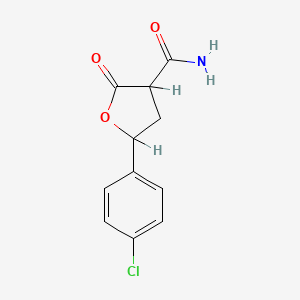
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
